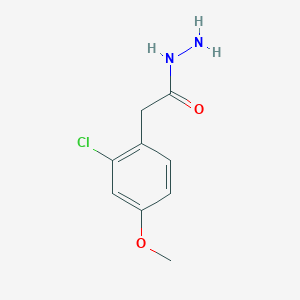

2-(2-Chloro-4-methoxyphenyl)acetohydrazide

CAS No.: 1172888-69-5

Cat. No.: VC2629307

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172888-69-5 |

|---|---|

| Molecular Formula | C9H11ClN2O2 |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 2-(2-chloro-4-methoxyphenyl)acetohydrazide |

| Standard InChI | InChI=1S/C9H11ClN2O2/c1-14-7-3-2-6(8(10)5-7)4-9(13)12-11/h2-3,5H,4,11H2,1H3,(H,12,13) |

| Standard InChI Key | NRELZGAUFQONFJ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)CC(=O)NN)Cl |

| Canonical SMILES | COC1=CC(=C(C=C1)CC(=O)NN)Cl |

Introduction

Structural Characteristics and Basic Properties

2-(2-Chloro-4-methoxyphenyl)acetohydrazide is an organic compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol . The compound features a phenyl ring substituted with a chloro group at position 2 and a methoxy group at position 4, connected to an acetohydrazide functional group. This structural arrangement creates a compound with potential hydrogen bonding capabilities through its hydrazide moiety, which is significant for its biological interactions.

The compound can be characterized by its specific functional groups:

-

A chlorinated aromatic ring

-

A methoxy substituent providing electron-donating properties

-

An acetohydrazide group with both nucleophilic and hydrogen bonding capabilities

Chemical Reactivity

The chemical reactivity of 2-(2-Chloro-4-methoxyphenyl)acetohydrazide is largely determined by its functional groups. The acetohydrazide moiety (-CO-NH-NH₂) is particularly reactive and can participate in various chemical transformations:

-

Condensation reactions with aldehydes and ketones to form hydrazones

-

Acylation reactions at the terminal nitrogen

-

Cyclization reactions to form heterocyclic compounds

-

Coordination with metal ions through the carbonyl oxygen and nitrogen atoms

These reactivity patterns make this compound valuable as a synthetic intermediate in the preparation of more complex molecules with potential biological activities.

Synthesis Methodologies

The synthesis of 2-(2-Chloro-4-methoxyphenyl)acetohydrazide can be approached through several methods, drawing from established procedures for similar acetohydrazide derivatives.

General Synthetic Routes

Based on synthesis methods for related compounds, 2-(2-Chloro-4-methoxyphenyl)acetohydrazide could be prepared through the following general pathway:

-

Esterification of 2-(2-chloro-4-methoxyphenyl)acetic acid to form the corresponding ethyl ester

-

Reaction of the ester with hydrazine hydrate to yield the acetohydrazide

This synthetic approach is supported by the method described for similar compounds in the literature, where ethyl glycinates react with hydrazine hydrate to form acetohydrazides .

Alternative Synthetic Approaches

An alternative approach might involve:

-

Preparation of the corresponding acid chloride from 2-(2-chloro-4-methoxyphenyl)acetic acid

-

Reaction of the acid chloride with hydrazine to form the acetohydrazide

The synthesis could also be achieved through direct methods as mentioned in research on similar compounds, where spectroscopic methods such as IR, NMR, and elemental analysis can confirm the structure of the synthesized compound .

Biological Activities and Applications

2-(2-Chloro-4-methoxyphenyl)acetohydrazide and related compounds have potential applications in pharmaceutical research due to their diverse biological activities.

Antimicrobial Properties

Acetohydrazide derivatives similar to 2-(2-Chloro-4-methoxyphenyl)acetohydrazide have demonstrated significant antimicrobial activities. Research has shown that compounds containing the acetohydrazide moiety exhibit inhibitory actions against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli .

A study on 3(2H)-pyridazinone derivatives containing N'-benzyliden-acetohydrazide moieties demonstrated that these compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against E. coli ATCC 35218 . This suggests that 2-(2-Chloro-4-methoxyphenyl)acetohydrazide might possess similar antimicrobial potential.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(2-Chloro-4-methoxyphenyl)acetohydrazide is valuable for rational drug design and optimization of biological activity.

Influence of Substituents

The chloro and methoxy substituents on the phenyl ring play significant roles in determining the biological activities of the compound:

-

The chloro group at position 2:

-

Increases lipophilicity, potentially enhancing membrane permeability

-

May introduce electronic effects that influence binding to biological targets

-

Could affect the compound's metabolic stability

-

-

The methoxy group at position 4:

-

Provides electron-donating effects that can influence reactivity

-

May participate in hydrogen bonding interactions with biological receptors

-

Could affect the compound's water solubility and distribution

-

Research on similar compounds has shown that "the substituent on phenyl ring is responsible for the antimicrobial activity of these classes of agents" . This highlights the importance of these specific substituents in determining the biological profile of 2-(2-Chloro-4-methoxyphenyl)acetohydrazide.

Chemical Transformations and Derivative Synthesis

2-(2-Chloro-4-methoxyphenyl)acetohydrazide can serve as a versatile intermediate for the synthesis of various derivatives with potentially enhanced biological activities.

Formation of Hydrazones

The hydrazide group can react with aldehydes or ketones to form hydrazone derivatives:

2-(2-Chloro-4-methoxyphenyl)acetohydrazide + R-CHO → 2-(2-Chloro-4-methoxyphenyl)-N'-[(E)-R-methylidene]acetohydrazide + H₂O

This transformation has been utilized in the synthesis of compounds like 2-(2-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide , suggesting similar chemistry could be applied to our compound of interest.

Cyclization Reactions

The acetohydrazide moiety can participate in cyclization reactions to form heterocyclic compounds such as 1,3,4-oxadiazoles. Research has demonstrated that 2,5-disubstituted-1,3,4-oxadiazoles synthesized from acetohydrazide precursors exhibit good antimicrobial activities . This suggests that 2-(2-Chloro-4-methoxyphenyl)acetohydrazide could potentially be cyclized to form novel heterocyclic compounds with enhanced biological properties.

Analytical Methods and Identification

For the identification and quality control of 2-(2-Chloro-4-methoxyphenyl)acetohydrazide, several analytical techniques can be employed.

Spectroscopic Methods

As discussed earlier, IR, ¹H NMR, and mass spectrometry are essential tools for structural confirmation. For instance, studies on related compounds have utilized these techniques to confirm their structures .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used for:

-

Purity determination

-

Reaction monitoring during synthesis

-

Identification through retention time comparison

Elemental Analysis

Elemental analysis provides confirmation of the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. This technique has been used to confirm the structures of similar acetohydrazide derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume